2-Methyl-1-propylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

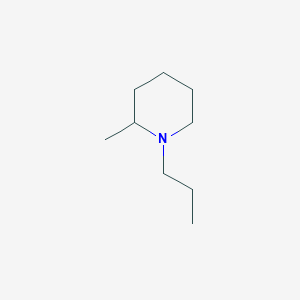

2-Methyl-1-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. The molecular formula of this compound is C9H19N, and it has a molecular weight of 141.2539 g/mol . This compound is a derivative of piperidine, which is widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of primary amines with diols catalyzed by iridium complexes . Additionally, the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2) is also a viable route .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium or platinum catalysts

Substitution: Halogenated compounds, nucleophiles

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of saturated piperidines

Substitution: Formation of substituted piperidines with various functional groups

Scientific Research Applications

2-Methyl-1-propylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including analgesic and antipsychotic effects.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may act on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s effects are mediated through its binding to receptors such as the kappa-opiate receptor, leading to analgesic and sedative properties .

Comparison with Similar Compounds

2-Methyl-1-propylpiperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound with a simpler structure and broader applications.

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine: A dopaminergic stabilizer with specific pharmacological properties.

1-Ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine: Another dopaminergic stabilizer with unique behavioral effects.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. Its methyl and propyl substituents enhance its reactivity and potential therapeutic applications compared to simpler piperidine derivatives .

Biological Activity

2-Methyl-1-propylpiperidine is a piperidine derivative that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl group at the second position and a propyl group at the first position. This structural configuration influences its interaction with biological targets, enhancing its lipophilicity and permeability across cellular membranes.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and proteins:

- SLC15A4 Modulation : Recent studies have shown that this compound acts as an inhibitor of SLC15A4, a transporter involved in immune responses. The compound demonstrated significant effects on proinflammatory cytokine production, particularly TNF and IL-6, in human primary immune cells, indicating its potential in treating autoimmune conditions like systemic lupus erythematosus (SLE) .

- TLR Pathway Inhibition : The compound has been shown to inhibit TLR7/8-mediated signaling pathways, which are crucial in immune responses to viral infections. This inhibition leads to reduced production of type I interferon and proinflammatory cytokines, suggesting its use in managing inflammatory diseases .

Affinity for Receptors

The affinity of this compound for various receptors has been evaluated through several assays:

| Target | Affinity | Effect |

|---|---|---|

| SLC15A4 | High | Inhibition of TNF production |

| TLR7/8 | Moderate to High | Suppression of inflammatory responses |

| D2 Dopamine Receptor | Low to Moderate | Potential role in neurological disorders |

The compound's interaction with the SLC15A4 transporter highlights its potential as an anti-inflammatory agent, while its effects on dopamine receptors suggest possible implications in neuropharmacology .

Study 1: Immune Response Modulation

In a study involving peripheral blood mononuclear cells (PBMCs) from healthy donors, treatment with this compound resulted in a significant reduction in TNF production upon stimulation with R848, a TLR7/8 agonist. This effect was replicated in patients with SLE, demonstrating the compound's ability to modulate immune responses effectively .

Study 2: Pain Management

Another investigation assessed the analgesic properties of piperidine derivatives similar to this compound. These studies indicated that compounds with similar structures could act as dual ligands for histamine H3 and sigma-1 receptors, providing insights into their potential use for treating nociceptive and neuropathic pain .

Properties

IUPAC Name |

2-methyl-1-propylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-7-10-8-5-4-6-9(10)2/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVKZWJOSLLFML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.